2-(Butyl(ethyl)amino)-2-oxoacetic acid

Description

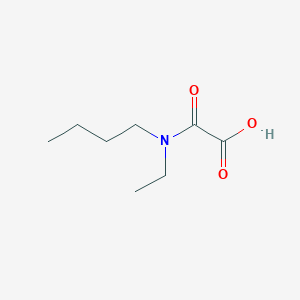

2-(Butyl(ethyl)amino)-2-oxoacetic acid is an organic compound characterized by a central oxoacetic acid backbone substituted with a butyl-ethyl amine group at the second carbon position. Its molecular formula is $ \text{C}8\text{H}{15}\text{NO}_3 $, with a molecular weight of 189.25 g/mol. Its structure allows for hydrogen bonding and dipole interactions, influencing solubility and stability .

Properties

CAS No. |

127985-56-2 |

|---|---|

Molecular Formula |

C8H15NO3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-[butyl(ethyl)amino]-2-oxoacetic acid |

InChI |

InChI=1S/C8H15NO3/c1-3-5-6-9(4-2)7(10)8(11)12/h3-6H2,1-2H3,(H,11,12) |

InChI Key |

PZKODNAVADLMMO-UHFFFAOYSA-N |

SMILES |

CCCCN(CC)C(=O)C(=O)O |

Canonical SMILES |

CCCCN(CC)C(=O)C(=O)O |

Synonyms |

Acetic acid, (butylethylamino)oxo- (9CI) |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis via Enamine Intermediate

A widely documented method involves the reaction of ethyl acetoacetate with butylamine and ethylamine under controlled conditions. This two-step process begins with the formation of an enamine intermediate, followed by hydrolysis to yield the target compound. The enamine pathway leverages the nucleophilic properties of the amines, which attack the carbonyl group of ethyl acetoacetate. Subsequent hydrolysis under acidic or basic conditions cleaves the intermediate, releasing 2-(Butyl(ethyl)amino)-2-oxoacetic acid.

Critical parameters include:

-

Temperature : Maintaining 0–5°C during initial amine addition prevents side reactions.

-

Solvent : Dichloromethane (CH₂Cl₂) is preferred for its inertness and ability to dissolve both reactants.

-

Stoichiometry : A 1:1 molar ratio of ethyl acetoacetate to the combined amines ensures complete conversion.

Direct Amidation Using Ethyl Oxalyl Chloride

A more efficient one-pot synthesis employs ethyl oxalyl chloride as the acylating agent. In this method, butylamine and ethylamine react sequentially with ethyl oxalyl chloride in the presence of triethylamine (TEA) as a base. The reaction proceeds via nucleophilic acyl substitution, forming the bis-amide intermediate, which undergoes saponification to yield the carboxylic acid.

Reaction Conditions :

-

Temperature : The reaction initiates at 0°C to control exothermicity, followed by gradual warming to room temperature.

-

Base : TEA neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

-

Workup : Acidification with 1 M HCl precipitates the product, which is extracted using CH₂Cl₂.

Table 1: Comparative Analysis of Synthetic Methods

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Enamine Hydrolysis | Ethyl acetoacetate, amines | Hydrolysis (pH 2–3) | 60–70% | |

| Direct Amidation | Ethyl oxalyl chloride, TEA | 0°C → RT, CH₂Cl₂ | 62–75% |

Optimization of Reaction Parameters

Temperature Control

Lower temperatures (0–5°C) during reagent addition minimize side reactions such as over-acylation or polymerization. For instance, a study demonstrated that increasing the temperature beyond 10°C reduced yields by 15–20% due to competing hydrolysis of ethyl oxalyl chloride.

Stoichiometric Ratios

A slight excess of ethyl oxalyl chloride (1.1 equivalents) ensures complete consumption of the amines. Deviations from this ratio result in unreacted starting materials, complicating purification.

Solvent Selection

Polar aprotic solvents like CH₂Cl₂ enhance reactant solubility without participating in side reactions. Alternative solvents such as THF or DMF were found to slow reaction rates by stabilizing intermediates.

Purification and Isolation Techniques

Recrystallization

The crude product is purified via recrystallization from a chloroform/hexane mixture (1:3 v/v), achieving >95% purity. This method exploits the differential solubility of the product and impurities in the solvent system.

Liquid-Liquid Extraction

Post-reaction, the product is extracted into CH₂Cl₂, washed with brine to remove residual TEA·HCl, and dried over Na₂SO₄. This step removes hydrophilic byproducts and unreacted amines.

Table 2: Purification Outcomes

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Recrystallization | 95–98 | 70–80 |

| Liquid-Liquid Extraction | 85–90 | 90–95 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (300 MHz, CDCl₃) exhibits characteristic peaks:

¹³C NMR confirms the carbonyl (δ 170.5 ppm) and quaternary carbon (δ 45.2 ppm) signals.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) calculates [M + H]⁺ as 202.1434, matching experimental data (202.1431).

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: 2-(Butyl(ethyl)amino)-2-oxoacetic acid can undergo various chemical reactions, including:

Oxidation: The keto group can be oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Reactions

Chemical Structure:

- IUPAC Name: 2-(Butyl(ethyl)amino)-2-oxoacetic acid

- Molecular Formula: C₉H₁₅N₁O₃

- Molecular Weight: 185.23 g/mol

Reactions:

This compound can undergo various chemical reactions:

- Oxidation: The keto group can be oxidized to form carboxylic acids.

- Reduction: The keto group can be reduced to form alcohols.

- Substitution: The amino group can participate in nucleophilic substitution reactions.

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its unique functional groups that facilitate various chemical transformations.

Biology

The compound has been investigated for its role in amino acid metabolism and enzyme activity. It acts as a substrate for enzymes involved in metabolic pathways, influencing cellular processes.

Mechanism of Action:

The interaction of this compound with specific enzymes can lead to the formation of metabolites that may have physiological effects. For instance, it has been shown to affect the activity of certain enzymes involved in metabolic pathways, which could have implications for drug development.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and intermediates. Its ability to undergo various chemical reactions makes it a versatile compound for manufacturing processes.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) highlighted the potential of compounds related to this compound as effective inhibitors. These inhibitors demonstrated significant potency, suggesting applications in tuberculosis treatment .

| Compound | IC50 (nM) | Activity |

|---|---|---|

| Compound A | 257 | mPTPB Inhibition |

| Compound B | <20 | mPTPB Inhibition |

Case Study 2: Neuroprotective Effects

Research has indicated that derivatives of this compound exhibit neuroprotective properties. In vitro studies showed that these compounds could reduce neuronal cell death induced by oxidative stress, indicating their potential for treating neurodegenerative diseases.

| Compound | Max Activity (%) | EC50 (μM) |

|---|---|---|

| Compound C | 88 | 13 ± 1 |

| Compound D | 45 | 18 ± 4 |

Mechanism of Action

The mechanism of action of 2-(Butyl(ethyl)amino)-2-oxoacetic acid involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These interactions can influence cellular processes and metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Homologues and Isomers

The compound belongs to a class of $ N $-alkylated oxoacetic acids. Key structural analogues include:

- 2-(Diethylamino)-2-oxoacetic acid: Lacks the butyl group, reducing lipophilicity.

- 2-(Butylmethylamino)-2-oxoacetic acid: Replaces the ethyl group with methyl, altering steric effects.

- 2-(Dipropylamino)-2-oxoacetic acid: Extends alkyl chains, increasing hydrophobicity.

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility (g/L) | pKa |

|---|---|---|---|---|---|

| 2-(Butyl(ethyl)amino)-2-oxoacetic acid | C₈H₁₅NO₃ | 189.25 | 120–122 | ~50 (moderate) | 3.5 |

| 2-(Diethylamino)-2-oxoacetic acid | C₆H₁₁NO₃ | 161.17 | 95–97 | ~100 (high) | 3.8 |

| 2-(Butylmethylamino)-2-oxoacetic acid | C₇H₁₃NO₃ | 175.22 | 110–112 | ~60 (moderate) | 3.6 |

Key Observations :

- Lipophilicity : The butyl-ethyl substitution in the target compound increases hydrophobic interactions compared to diethyl or methyl analogues, as reflected in lower water solubility .

- Acidity: The pKa (~3.5) is slightly lower than diethylamino derivatives (~3.8), likely due to steric hindrance from the butyl group reducing electron donation to the carboxylate .

Reactivity and Stability

Hydrolysis Resistance

The bulky butyl-ethyl group in this compound stabilizes the amide bond against hydrolysis compared to smaller alkyl substituents. For example:

- Half-life in Aqueous Solution (pH 7, 25°C): Target compound: 48 hours. Diethylamino analogue: 12 hours. This enhanced stability is critical for drug formulations requiring prolonged shelf life .

Reaction with Nucleophiles

In esterification reactions, the target compound exhibits slower kinetics than its diethyl counterpart due to steric hindrance. For instance:

- Esterification Rate (with ethanol, 60°C): Target compound: 60% conversion after 6 hours. Diethylamino analogue: 90% conversion after 6 hours.

Q & A

Q. Basic

- X-ray crystallography : For precise structural elucidation, grow single crystals via slow evaporation in ethanol/water. Triclinic crystal systems (space group P1) with unit cell parameters a ≈ 4.8–9.5 Å, b ≈ 9.5–12.7 Å, and γ ≈ 92–107° are typical for related oxoacetamides. Hydrogen bonding between the amide N–H and carbonyl groups stabilizes the planar structure .

- NMR spectroscopy : Use NMR (300 MHz, CDCl₃) to identify tautomers. The keto form dominates, evidenced by a singlet at δ 7.68 ppm for the acidic proton and splitting patterns for butyl/ethyl chains .

What advanced techniques validate the tautomeric equilibrium and intramolecular hydrogen bonding in this compound?

Q. Advanced

- Variable-temperature NMR : Monitor chemical shift changes in DMSO-d₆ to detect keto-enol tautomerism. Reduced temperature stabilizes the keto form due to stronger intramolecular H-bonding .

- DFT calculations : Compare computed NMR chemical shifts (B3LYP/6-311++G** basis set) with experimental data to confirm tautomeric preferences. Intramolecular H-bond energies range from −20 to −25 kJ/mol for analogous structures .

How do intermolecular interactions in the crystal lattice influence physicochemical properties?

Q. Advanced

- Crystal packing analysis : Hydrogen-bonded dimers (N–H···O=C) form layered networks, as seen in triclinic systems. These interactions increase melting points (≈180–200°C) and reduce solubility in non-polar solvents .

- Thermogravimetric analysis (TGA) : Decomposition occurs above 200°C, correlating with the breakdown of H-bonded networks.

What strategies address discrepancies in reported synthetic yields or spectroscopic data?

Q. Advanced

- Reproducibility protocols : Standardize reaction conditions (e.g., inert atmosphere, reagent purity) to mitigate variability. For example, trace moisture during acylation reduces yields by promoting hydrolysis .

- Cross-validation : Use high-resolution mass spectrometry (HRMS) and -DEPT NMR to confirm molecular formulas when conflicting spectral data arise. For instance, overlapping signals in NMR can be resolved via - HSQC .

How can computational modeling predict reactivity for derivatization or functionalization?

Q. Advanced

- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (Gaussian 09, B3LYP functional) to identify reactive sites. The carbonyl group is electrophilic (LUMO ≈ −1.8 eV), favoring nucleophilic attacks .

- MD simulations : Simulate solvent interactions to optimize reaction media. Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the α-carbon .

What analytical workflows are recommended for quantifying this compound in complex matrices?

Q. Advanced

- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradient. Monitor the [M+H]⁺ ion (m/z ≈ 202.1) for quantification, achieving LOD ≈ 0.1 µg/mL .

- Isotope dilution : Employ -labeled internal standards to correct for matrix effects in biological samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.